3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol
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Overview
Description
3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol is a synthetic organic compound that features a cyclobutane ring substituted with an aminomethyl group and a 2-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes.
Introduction of the 2-Chlorophenyl Group: This can be achieved via a Friedel-Crafts alkylation reaction using 2-chlorobenzene and a cyclobutane derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, catalysts), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the chlorophenyl group to a phenyl group.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH₂) or thiourea.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or dehydroxylated products.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of cyclobutane derivatives on biological systems.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: Used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol would depend on its specific application. For example, if it is used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)-3-phenylcyclobutan-1-ol: Similar structure but without the chlorine atom.
3-(Aminomethyl)-3-(2-bromophenyl)cyclobutan-1-ol: Similar structure with a bromine atom instead of chlorine.
3-(Aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-ol: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
The presence of the 2-chlorophenyl group in 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol may impart unique chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a compound of interest for further study.
Properties
Molecular Formula |
C11H14ClNO |
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Molecular Weight |
211.69 g/mol |
IUPAC Name |
3-(aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C11H14ClNO/c12-10-4-2-1-3-9(10)11(7-13)5-8(14)6-11/h1-4,8,14H,5-7,13H2 |
InChI Key |
AVYIGLRRDODKJB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(CN)C2=CC=CC=C2Cl)O |
Origin of Product |
United States |
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